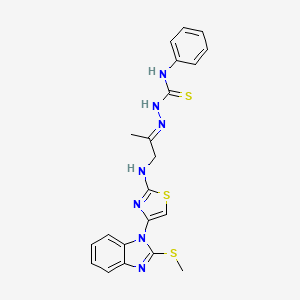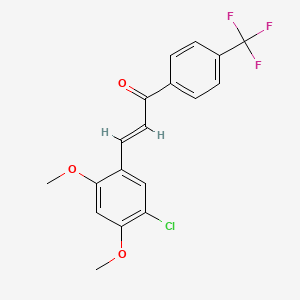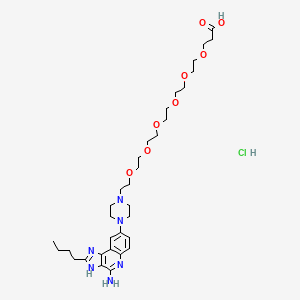
Serinol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecular formula of Serinol-d5 is C3H4D5NO2, and it has a molecular weight of 96.14 g/mol . The deuterium labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacokinetics.
Preparation Methods
Serinol-d5 can be synthesized through several methods. One common approach involves the chemical process based on 2-nitro-1,3-propanediol, dihydroxyacetone, and ammonia . Another method involves the use of dihydroxyacetone oxime or 5-amino-1,3-dioxane . Industrial production methods often utilize biotechnological applications of amino alcohol dehydrogenases or transaminases . The reaction conditions typically involve the use of pyridoxal-5-phosphate, dihydroxyacetone phosphate, and alanine .
Chemical Reactions Analysis
Serinol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrochloric acid, dihydroxyacetone, and ammonia . Major products formed from these reactions include synthetic antibiotics like chloramphenicol and intermediates for X-ray contrast agents and pharmaceuticals . The compound is also involved in the synthesis of sphingosine and ceramide .
Scientific Research Applications
Serinol-d5 has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds, including synthetic antibiotics and X-ray contrast agents . In biology, it serves as an intermediate in the biosynthesis of toxins and second messengers in eukaryotic organisms . In medicine, it is used in the development of pharmaceuticals and as a tracer for quantitation during drug development processes . In industry, it is utilized in the synthesis of sphingosine and ceramide, which are important for the formation of the epidermal permeability barrier .
Mechanism of Action
The mechanism of action of Serinol-d5 involves its incorporation into drug molecules as a stable heavy isotope. This deuteration can affect the pharmacokinetic and metabolic profiles of drugs, making them more stable and less prone to degradation . In biological systems, this compound can stimulate the production of ceramides through a CB1-dependent mechanism, which is important for maintaining the epidermal permeability barrier .
Comparison with Similar Compounds
Serinol-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like serinol (2-amino-1,3-propanediol) and its commercial C-substituted analogs . Similar compounds include N-palmitoyl serinol, which is used in the production of ceramides and has potential anti-cancer properties . Another similar compound is 2-nitro-1,3-propanediol, which is used in the chemical synthesis of serinol .
Properties
Molecular Formula |
C3H9NO2 |
|---|---|
Molecular Weight |
96.14 g/mol |
IUPAC Name |
2-amino-1,1,2,3,3-pentadeuteriopropane-1,3-diol |
InChI |
InChI=1S/C3H9NO2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2/i1D2,2D2,3D |
InChI Key |
KJJPLEZQSCZCKE-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)N)O |
Canonical SMILES |
C(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


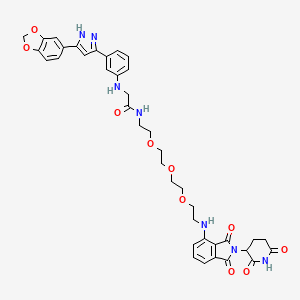
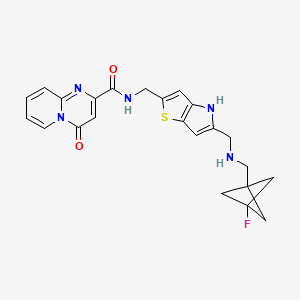
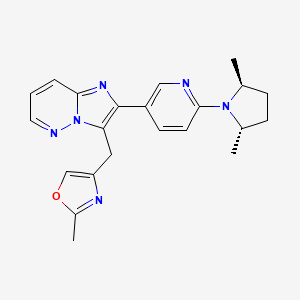
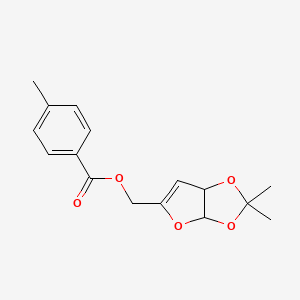
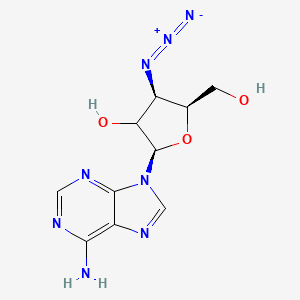
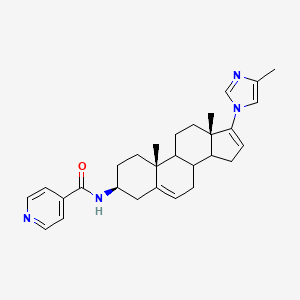
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
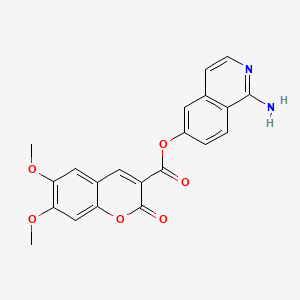


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
